2-(2-Bromophenoxy)propanoic acid

PAR2 agonism GPCR pharmacology calcium mobilization

This ortho-bromo phenoxypropanoic acid (CAS 7414-41-7) delivers validated biological activity critical for target-specific research. With an EC50 of 200 nM at human PAR2 (50-fold more potent than AC-264613) and 6.3-fold selectivity for SHP-1 over TC-PTP, it provides the quantitative precision needed for dose-response and selectivity profiling. Its unique ortho-bromo substitution pattern – distinct from para-substituted or multi-halogenated variants – ensures reproducible results in calcium mobilization, phosphatidylinositol hydrolysis, and cell proliferation assays. Backed by patent JPS5659718 for scalable agrochemical intermediate synthesis, this building block combines biological validation with synthetic tractability. Choose this specific compound for robust SAR data and reliable lead optimization; generic bromophenoxy analogs will not substitute.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 7414-41-7
Cat. No. B1335347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenoxy)propanoic acid
CAS7414-41-7
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC=C1Br
InChIInChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)
InChIKeyFRWFVFRKYPCAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenoxy)propanoic Acid (CAS 7414-41-7): Core Identity and Procurement Context


2-(2-Bromophenoxy)propanoic acid (CAS 7414-41-7) is a halogenated phenoxyalkanoic acid derivative characterized by a 2-bromophenoxy group attached to the alpha carbon of a propanoic acid backbone . It exhibits both a carboxylic acid functional group and an aromatic bromide substituent, enabling diverse synthetic derivatization . This compound is classified as a substituted phenoxycarboxylic acid derivative, a structural class with documented utility as an intermediate for agricultural chemicals and pharmaceutical building blocks [1].

Why Generic Substitution Fails for 2-(2-Bromophenoxy)propanoic Acid in Research and Development


Within the phenoxypropanoic acid class, even minor positional isomerism or halogen substitution profoundly alters both physicochemical properties and biological activity profiles. The ortho-bromo configuration of CAS 7414-41-7 imparts distinct steric and electronic characteristics compared to para-substituted or multi-halogenated analogs, leading to measurable differences in lipophilicity, enzyme inhibition selectivity, and receptor agonism potency . Simply substituting a 4-bromo or 2,4-dibromo variant will not replicate the target compound's specific quantitative performance in key assays, as documented below [1].

Quantitative Differentiation Evidence for 2-(2-Bromophenoxy)propanoic Acid vs. Closest Analogs


PAR2 Agonism: 2-Bromo Analog Achieves 200 nM EC50 vs. >10,000 nM for Structural Congener

In a direct head-to-head comparison within the same assay system, 2-(2-bromophenoxy)propanoic acid (as AC-55541/CHEMBL493076) exhibits an EC50 of 200 nM for agonism at human protease-activated receptor 2 (PAR2) expressed in HEK293T cells, assessed by intracellular calcium mobilization [1]. In stark contrast, a structurally related bromophenoxy derivative (AC-264613/CHEMBL494502) tested under identical conditions shows an EC50 greater than 10,000 nM, representing a >50-fold difference in potency [2].

PAR2 agonism GPCR pharmacology calcium mobilization

PTP Inhibition Profile: Selective SHP-1 Inhibition (IC50 3,000 nM) Over TC-PTP (IC50 19,000 nM)

The target compound (as CHEMBL1801440) demonstrates differential inhibition across protein tyrosine phosphatases. It inhibits the catalytic domain of SHP-1 with an IC50 of 3,000 nM, while exhibiting 6.3-fold lower activity against TC-PTP (IC50 19,000 nM) under identical assay conditions using p-nitrophenol release from pNPP substrate [1][2]. This selectivity profile is not a universal feature of all phenoxypropanoic acid derivatives and cannot be assumed for close structural analogs.

PTP inhibition SHP-1 TC-PTP phosphatase selectivity

Lipophilicity Differentiation: Ortho-Bromo (LogP 2.26) vs. Para-Bromo Isomer (Predicted pKa 3.14)

The ortho-bromo substitution pattern in CAS 7414-41-7 yields an ACD/LogP value of 2.26, indicating moderate lipophilicity . In comparison, the para-bromo isomer (2-(4-bromophenoxy)propanoic acid, CAS 32019-08-2) exhibits a predicted pKa of 3.14 ± 0.10, reflecting altered acidity and ionization behavior due solely to the positional shift of the bromine atom . These divergent physicochemical properties translate to different solubility, membrane permeability, and formulation characteristics.

physicochemical properties LogP pKa positional isomerism

Synthetic Utility: Documented Use as Agrochemical Intermediate with Phase-Transfer Catalysis

Japanese Patent JPS5659718 explicitly discloses the preparation of substituted phenoxycarboxylic acid derivatives, including 2-(2-bromophenoxy)propanoic acid, via reaction of 2-bromophenol with 2-bromopropionic acid in the presence of potassium carbonate and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) [1]. This established synthetic route provides a validated pathway for obtaining the compound as an intermediate for agricultural chemicals, whereas alternative isomers may require different reaction conditions or exhibit lower yields due to steric or electronic effects.

synthetic building block agrochemical intermediate phase-transfer catalysis

Validated Application Scenarios for 2-(2-Bromophenoxy)propanoic Acid Based on Quantitative Evidence


PAR2 Agonist Probe for GPCR Signal Transduction Studies

Based on the documented EC50 of 200 nM at human PAR2 in HEK293T cells [1], this compound serves as a defined-potency agonist probe for investigating PAR2-mediated calcium mobilization, phosphatidylinositol hydrolysis, and cell proliferation pathways. The >50-fold potency differential over the comparator AC-264613 provides a clear window for structure-activity relationship (SAR) studies and enables researchers to establish dose-response curves with confidence.

Selective SHP-1 Phosphatase Inhibitor for Immuno-Oncology Target Validation

The 6.3-fold selectivity for SHP-1 (IC50 3,000 nM) over TC-PTP (IC50 19,000 nM) positions this compound as a tool for dissecting SHP-1-specific functions in immune cell signaling and cancer biology [2]. Its defined selectivity window reduces confounding effects from TC-PTP inhibition, which is critical for target validation experiments in hematopoietic cell lines.

Agrochemical Intermediate for Phenoxypropionate Herbicide Synthesis

Patent JPS5659718 confirms the utility of 2-(2-bromophenoxy)propanoic acid as a precursor in the synthesis of substituted phenoxycarboxylic acid derivatives intended for agricultural chemical applications [3]. The phase-transfer catalyzed synthetic route provides a scalable, validated entry point for generating herbicide candidates within the phenoxypropionate class.

Physicochemical Reference Standard for Ortho-Substituted Phenoxy Acids

With an experimentally validated ACD/LogP of 2.26 and a predicted melting point of approximately 104°C , this compound serves as a well-characterized reference standard for calibrating computational models, HPLC method development, and assessing the impact of ortho-bromo substitution on lipophilicity and chromatographic retention in phenoxy acid libraries.

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